N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Structural biology Medicinal chemistry Conformational analysis

This unsymmetrical oxalamide is a rationally designed SAR probe featuring a benzodioxole-methylene spacer and a 2-methyl-5-nitrophenyl pharmacophore. Unlike directly N-aryl-attached analogs (e.g., CAS 899744-26-4), the methylene linker introduces conformational flexibility that can shift enzyme inhibitory selectivity. The ortho-methyl and meta-nitro substitution pattern provides steric and electronic differentiation absent in regioisomeric or unsubstituted variants. Researchers targeting PTP1B, c-Met kinase, or mPTPB should verify activity data rather than substitute a close analog, as minor structural changes yield divergent IC₅₀ and metabolic stability profiles.

Molecular Formula C17H15N3O6
Molecular Weight 357.322
CAS No. 899744-46-8
Cat. No. B2709510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide
CAS899744-46-8
Molecular FormulaC17H15N3O6
Molecular Weight357.322
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C17H15N3O6/c1-10-2-4-12(20(23)24)7-13(10)19-17(22)16(21)18-8-11-3-5-14-15(6-11)26-9-25-14/h2-7H,8-9H2,1H3,(H,18,21)(H,19,22)
InChIKeyBFNOHHDSLXDFCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide (CAS 899744-46-8): Structural Profile and Procurement-Grade Characterization


N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide (CAS 899744-46-8, molecular formula C₁₇H₁₅N₃O₆, molecular weight 357.32 g/mol) is a synthetic unsymmetrical oxalamide derivative featuring a benzo[d][1,3]dioxol-5-ylmethyl moiety at one amide nitrogen and a 2-methyl-5-nitrophenyl group at the other . The compound belongs to the broader class of N,N'-disubstituted oxalamides, a scaffold recognized in medicinal chemistry for enzyme inhibition applications, particularly against protein tyrosine phosphatases (PTPs) and kinases [1]. The methylene spacer between the benzodioxole ring and the oxalamide core distinguishes this compound from directly N-aryl-attached benzodioxole oxalamides, potentially altering conformational flexibility and hydrogen-bonding geometry at target binding sites [2]. The 2-methyl-5-nitrophenyl substitution pattern introduces both steric (ortho-methyl) and electronic (meta-nitro) effects that may influence target selectivity relative to regioisomeric or unsubstituted analogs.

Why N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide Cannot Be Reliably Replaced by In-Class Substitutes


Unsymmetrical oxalamides within the benzodioxole-nitrophenyl family are not functionally interchangeable due to three structural variables that independently modulate target binding, physicochemical properties, and synthetic tractability. First, the presence or absence of a methylene spacer between the benzodioxole ring and the oxalamide nitrogen alters the conformational自由度 and hydrogen-bond donor/acceptor geometry—directly N-aryl-attached analogs (e.g., CAS 899744-26-4 and 899744-34-4) present a more rigid, planar pharmacophore compared to the methylene-linked variant . Second, the regioisomeric position of the nitro group on the phenyl ring (2-nitro, 3-nitro, or 4-nitro) has been shown in related oxalamide series to shift enzyme inhibitory selectivity profiles [1]. Third, the ortho-methyl substituent on the nitrophenyl ring in the target compound introduces steric constraints absent in analogs such as N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide (CAS 899978-34-8), where a para-fluoro replaces the ortho-methyl group . These structural differences translate into altered IC₅₀ values, selectivity windows, and metabolic stability profiles that cannot be predicted without compound-specific data. Procurement of a close analog without verifying target-specific activity data therefore carries a material risk of obtaining a compound with substantially different biological performance.

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Methylene Spacer-Dependent Conformational Flexibility vs. Direct N-Aryl Benzodioxole Oxalamides

The target compound incorporates a methylene (-CH₂-) spacer between the benzo[d][1,3]dioxole ring and the oxalamide nitrogen, whereas closest analogs CAS 899744-26-4 and 899744-34-4 attach the benzodioxole directly to the oxalamide nitrogen via an N-aryl bond. This single-atom difference increases the number of rotatable bonds from approximately 5 to 6 and introduces a tetrahedral carbon at the benzylic position, which can adopt gauche or anti conformations relative to the oxalamide plane . In related kinase inhibitor oxalamide series (US7470693B2), the presence of a methylene linker has been associated with altered c-Met inhibitory potency compared to directly N-aryl-linked analogs, attributable to optimized geometry of the terminal aryl group within the enzyme's hydrophobic back pocket [1]. The molecular weight difference (357.32 vs. 329.26 g/mol) further impacts logP and solubility parameters relevant to assay compatibility .

Structural biology Medicinal chemistry Conformational analysis

2-Methyl-5-nitrophenyl Pharmacophore vs. 4-Fluoro-3-nitrophenyl Analog: Substituent-Dependent Predicted Bioactivity Divergence

The target compound bears a 2-methyl-5-nitrophenyl group, whereas the closest commercially available methylene-linked congener, CAS 899978-34-8 (N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide), substitutes a para-fluoro for the ortho-methyl and relocates the nitro group from the 5- to the 3-position on the phenyl ring . In the capsaicin-analog benzodioxole series (Damião et al., 2014), aryl substitution pattern was a primary determinant of differential cytotoxicity across SK-MEL-28, NCI-H1299, and MDA-MB-231 cancer cell lines, with select compounds showing µM-range growth inhibition while sparing MRC-5 fibroblasts [1]. The ortho-methyl group in the target compound introduces steric hindrance adjacent to the oxalamide NH, which may restrict the conformational space of the nitrophenyl ring relative to the oxalamide plane—an effect absent in the 4-fluoro analog. The meta-nitro (5-position) vs. meta-nitro (3-position) difference alters the electronic character of the aryl ring, potentially shifting hydrogen-bond acceptor capacity at the nitro oxygens .

Anticancer research SAR Pharmacophore modeling

Oxalamide Core as Privileged PTP/Kinase Inhibitory Scaffold: Class-Level Activity Context for Target Prioritization

The unsymmetrical oxalamide core shared by the target compound is a recognized pharmacophore for protein tyrosine phosphatase (PTP) and kinase inhibition. The patent WO-2003002569-A1 (Novo Nordisk) established oxalylamide derivatives as PTP1B inhibitors with binding to the active site and second phosphotyrosine pocket [1]. Independently, US7470693B2 disclosed oxalamide derivatives as c-Met kinase inhibitors for anticancer applications [2]. In a focused mPTPB screening campaign, piperazinyl-thiophenyl-ethyl-oxalamide derivatives were identified as one of two distinct inhibitor classes, with five of 15 compounds showing IC₅₀ values ≤20 µM against Mycobacterium tuberculosis PTPB, and demonstrating efficacy in blocking Mtb growth in macrophages [3]. This dual PTP/kinase inhibitory potential of the oxalamide scaffold provides a mechanistic rationale for prioritizing the target compound in screening cascades where both target classes are of interest. The combination of the benzodioxole moiety (known to enhance metabolic stability and membrane permeability) with the 2-methyl-5-nitrophenyl group creates a hybrid pharmacophore not represented in the exemplifying compound sets of either patent family.

Enzyme inhibition PTP1B Kinase inhibitors Tuberculosis

Physicochemical Property Differentiation: MW, logP, and H-Bond Donor/Acceptor Profile vs. In-Class Analogs

The target compound (MW 357.32, molecular formula C₁₇H₁₅N₃O₆) presents a distinct physicochemical profile compared to its closest commercially cataloged analogs. The presence of both the benzodioxole methylenedioxy ring and the 2-methyl-5-nitrophenyl group yields a hydrogen bond acceptor count of 9 (six from nitro/oxalamide oxygens, three from benzodioxole oxygens) and donor count of 2 (both oxalamide NH), compared to analogs lacking the methylene spacer which maintain similar H-bond profiles but differ in rotatable bond count and molecular shape . The benzodioxole moiety has been associated with enhanced metabolic stability in multiple medicinal chemistry campaigns, attributed to the methylenedioxy ring's resistance to oxidative metabolism relative to unsubstituted catechol or methoxy-phenyl analogs [1]. While no experimental logP or solubility data were identified for the target compound, the structural combination of a lipophilic benzodioxole (predicted to increase logP) with a polar nitro group (predicted to decrease logP) results in a balanced polarity profile intermediate between the more lipophilic N1-cyclohexyl analog and the more polar N1-allyl analog within the 2-methyl-5-nitrophenyl oxalamide series [2].

ADME prediction Drug-likeness Physicochemical profiling

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide: Evidence-Based Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies on Oxalamide-Based Kinase or Phosphatase Inhibitor Scaffolds

The target compound serves as a rationally selected SAR probe for exploring the effects of methylene spacer insertion and 2-methyl-5-nitrophenyl substitution within oxalamide pharmacophores. Given the established precedent for oxalamide-based PTP1B inhibition (WO-2003002569-A1) [1] and c-Met kinase inhibition (US7470693B2) [2], this compound enables systematic exploration of how the benzodioxole-methylene moiety affects potency relative to both directly N-aryl-attached benzodioxole analogs (CAS 899744-26-4, 899744-34-4) and non-benzodioxole N1-substituted congeners (N1-cyclohexyl, N1-allyl). The 2-methyl-5-nitrophenyl group provides a sterically and electronically differentiated aryl ring for probing the hydrophobic back pocket of kinase domains or the secondary binding site of PTPs. This scenario is most appropriate for medicinal chemistry teams seeking to expand SAR around existing oxalamide hit series or to establish novel intellectual property in the PTP/kinase inhibitor space.

Anticancer Screening Cascades Targeting Benzodioxole-Responsive Cell Lines

Based on the capsaicin-analog benzodioxole study by Damião et al. (2014), in which benzo[d][1,3]dioxol-5-ylmethyl amide and ester derivatives demonstrated selective µM-range cytotoxicity against SK-MEL-28 (melanoma), NCI-H1299 (lung), and MDA-MB-231 (breast) cancer cell lines while sparing MRC-5 fibroblasts [3], the target compound is a logical candidate for inclusion in anticancer screening cascades. Its oxalamide linker, absent from the capsaicin analog series, introduces additional hydrogen-bonding capacity that may alter target engagement profiles. The 2-methyl-5-nitrophenyl group further differentiates it from the published capsaicin analogs, which predominantly used alkyl/aryl amide or ester linkages without nitro substitution. Researchers should prioritize cell viability assays (MTT or Alamar Blue) against the responsive cell lines identified above, with MRC-5 counterscreening to assess therapeutic window.

Mycobacterium tuberculosis PTPB (mPTPB) Inhibitor Hit-Finding and Lead Optimization

The identification of piperazinyl-thiophenyl-ethyl-oxalamide derivatives as mPTPB inhibitors (Wang et al., 2010) validates the oxalamide scaffold for anti-tuberculosis drug discovery [4]. The target compound, while structurally distinct from the published mPTPB-active oxalamides (which feature a piperazinyl-thiophenyl-ethyl group at one nitrogen), retains the core oxalamide pharmacophore while introducing a benzodioxole-methyl moiety that may access different regions of the mPTPB active site. The 2-methyl-5-nitrophenyl group provides a chromogenic/fluorogenic handle (nitro group absorbance at ~340 nm) that may facilitate binding assay development. This compound is appropriate for inclusion in mPTPB enzyme inhibition screens with pNPP substrate readout, followed by macrophage Mtb growth inhibition assays for hits showing IC₅₀ ≤ 20 µM, consistent with the activity threshold established in the primary screening publication.

Chemical Biology Tool Compound for Investigating Nitroreductase-Mediated Prodrug Activation Pathways

The 5-nitrophenyl substituent in the target compound presents a potential substrate for nitroreductase enzymes, which are exploited in prodrug activation strategies (e.g., CB1954 and related nitroaromatic prodrugs) and in gene-directed enzyme prodrug therapy (GDEPT). The benzodioxole moiety, known for its metabolic stability and potential CYP450 interactions [5], combined with the nitro group creates a bifunctional molecule that can serve as a tool compound for investigating the interplay between oxidative metabolism (benzodioxole methylenedioxy ring opening) and reductive metabolism (nitro group reduction). This application scenario is particularly relevant for research groups studying tumor-selective prodrug activation or antibacterial nitroreductase systems, where the compound's dual metabolic liabilities may provide mechanistic insights not accessible with simpler monofunctional analogs.

Quote Request

Request a Quote for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.